tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an indole core substituted with tert-butyl, iodo, and methoxy groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate typically involves the iodination of a preformed indole derivative. One common method starts with the preparation of 7-methoxyindole, which is then subjected to iodination using iodine and a suitable oxidizing agent such as silver acetate. The resulting 3-iodo-7-methoxyindole is then protected with tert-butyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Coupling: Biaryl or alkyne-substituted indoles.
Scientific Research Applications
tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in cancer research and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate is not well-defined due to its primary use as an intermediate. its derivatives may interact with various molecular targets, including enzymes and receptors, through binding to active sites or modulating signaling pathways. The specific pathways involved depend on the nature of the derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for further functionalization. The presence of the iodo group allows for versatile coupling reactions, while the methoxy and tert-butyl groups provide stability and solubility, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C14H16INO3 |
---|---|
Molecular Weight |
373.19 g/mol |
IUPAC Name |
tert-butyl 3-iodo-7-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-10(15)9-6-5-7-11(18-4)12(9)16/h5-8H,1-4H3 |
InChI Key |
ZOXGUWQJKXFCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OC)I |
Origin of Product |
United States |
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